molecular formula C13H16ClN5O4 B12475348 Morpholine, 4-[(8-chloro-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)acetyl]-

Morpholine, 4-[(8-chloro-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)acetyl]-

Cat. No.: B12475348
M. Wt: 341.75 g/mol
InChI Key: HNZHDEWAFNIFNM-UHFFFAOYSA-N
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Description

8-Chloro-1,3-dimethyl-7-[2-(morpholin-4-yl)-2-oxoethyl]purine-2,6-dione is a chemical compound with the molecular formula C13H16ClN5O4. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-1,3-dimethyl-7-[2-(morpholin-4-yl)-2-oxoethyl]purine-2,6-dione typically involves the reaction of 8-chlorotheophylline with morpholine and an appropriate acylating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1,3-dimethyl-7-[2-(morpholin-4-yl)-2-oxoethyl]purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted purine derivatives .

Scientific Research Applications

8-Chloro-1,3-dimethyl-7-[2-(morpholin-4-yl)-2-oxoethyl]purine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-chloro-1,3-dimethyl-7-[2-(morpholin-4-yl)-2-oxoethyl]purine-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as phosphodiesterases (PDEs), which play a role in various cellular processes. By inhibiting these enzymes, the compound can modulate signaling pathways and exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-1,3-dimethyl-7-[2-(morpholin-4-yl)-2-oxoethyl]purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit PDEs and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C13H16ClN5O4

Molecular Weight

341.75 g/mol

IUPAC Name

8-chloro-1,3-dimethyl-7-(2-morpholin-4-yl-2-oxoethyl)purine-2,6-dione

InChI

InChI=1S/C13H16ClN5O4/c1-16-10-9(11(21)17(2)13(16)22)19(12(14)15-10)7-8(20)18-3-5-23-6-4-18/h3-7H2,1-2H3

InChI Key

HNZHDEWAFNIFNM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC(=O)N3CCOCC3

Origin of Product

United States

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